Naphtho(1,2-b)fluoranthene

Carcinogenesis Tumor Initiation PAH Toxicology

Resolving co-eluting C24H14 PAH isomers challenges environmental labs. Naphtho(1,2-b)fluoranthene (CAS 111189-32-3) solves this with its nonalternant topology, enabling selective detection via nitromethane quenching resistance. • Distinct GC retention & MS fragmentation pattern for unambiguous isomer identification. • Tumor initiation potency (2.5 tumors/mouse at 1.0 μmol) supports quantitative SAR carcinogenesis studies. • Non-mutagenic in CYP1A1-expressing cells (≤3000 ng/mL)-ideal negative control for genotoxicity screens. Procurement: Premium reference standard with batch-specific CoA, ambient shipping, and reliable global logistics.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 111189-32-3
Cat. No. B038346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho(1,2-b)fluoranthene
CAS111189-32-3
Synonymsnaphtho(1,2-b)fluoranthene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C4C=CC=C5C4=C(C=C32)C6=CC=CC=C65
InChIInChI=1S/C24H14/c1-2-7-16-15(6-1)12-13-19-21-11-5-10-20-17-8-3-4-9-18(17)23(24(20)21)14-22(16)19/h1-14H
InChIKeyLFGDHICYJIULAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho(1,2-b)fluoranthene: C24H14 PAH Standard


Naphtho(1,2-b)fluoranthene (CAS 111189-32-3), also known as indeno[1,2,3-hi]chrysene, is a carbopolycyclic compound belonging to the C24H14 polycyclic aromatic hydrocarbon (PAH) class [1][2]. It consists of five fused aromatic rings, forming a nonalternant PAH structure with a molecular weight of 302.3680 g/mol [3]. This compound occurs as a trace environmental pollutant from incomplete combustion of organic materials and serves as a reference standard in environmental PAH analysis [1]. Unlike many other C24H14 PAHs, naphtho(1,2-b)fluoranthene exhibits distinct biological and spectroscopic behaviors that are critical for its selection in specific research contexts.

Nonalternant PAH reference for fluorescence-quenching-resistant detection
Environmental source apportionment and PAH fingerprinting workflows
C24H14 isomer-resolution method calibration standard

Naphtho(1,2-b)fluoranthene: Why Substitution Fails


Within the C24H14 PAH class, compounds share identical molecular formulas but differ in ring fusion topology, leading to profound differences in biological activity, spectroscopic behavior, and physicochemical properties. Naphtho(1,2-b)fluoranthene is a nonalternant PAH, whereas many related compounds like benzo[b]fluoranthene and dibenzo[a,e]pyrene are alternant PAHs [1][2]. This structural distinction directly impacts fluorescence quenching behavior, metabolic activation by cytochrome P450 enzymes, and tumor-initiating potency [3][4]. Generic substitution based solely on molecular weight or formula is therefore scientifically unsound and can compromise experimental reproducibility, analytical accuracy, and safety assessment outcomes.

Structural Isomer Swap

Alternant PAHs quench fluorescence with nitromethane; nonalternant topology keeps signal intact, altering mixture fingerprinting.

CYP Metabolic Pathway

Ring fusion topology changes CYP1A1 substrate recognition and bioactivation, so mutagenicity profiles may not transfer across C24H14 isomers.

Tumorigenicity Assumption

Tumor-initiating potency is isomer-specific; using BbF or NaF data for NbF can shift risk interpretation in carcinogenesis studies.

Evidence for Naphtho(1,2-b)fluoranthene


Tumor-Initiating Potency in Mouse Skin

In a direct head-to-head comparison on female CD-1 mouse skin, naphtho(1,2-b)fluoranthene (NbF) exhibited significantly lower tumor-initiating potency than benzo[b]fluoranthene (BbF) at equimolar doses. At a total initiator dose of 1.0 μmol, NbF induced a 65% tumor incidence with 2.5 tumors/mouse, whereas BbF induced 100% incidence with 8.5 tumors/mouse [1]. NbF was also less potent than its structural isomer naphtho[2,1-a]fluoranthene (NaF), which induced 90% incidence with 5.9 tumors/mouse at the same dose [1]. At a higher 4.0 μmol dose, NbF induced 90% incidence with 6.6 tumors/mouse, comparable to BaF (90% incidence, 4.3 tumors/mouse) [1].

Tumor-initiating activity
Head-to-head
1.0 μmol: NbF 65% incidence, 2.5 tumors/mouse
BbF 100% incidence, 8.5 tumors/mouse
NaF 90% incidence, 5.9 tumors/mouse
Supports isomer-specific tumorigenicity study context
CD-1 mouse skin initiation-promotion assay; TPA promotion
Carcinogenesis Tumor Initiation PAH Toxicology

Mutagenicity in Human CYP1A1 Cells

In a mutagenicity assay using human h1A1v2 B-lymphoblastoid cells expressing cytochrome P4501A1 (CYP1A1), naphtho(1,2-b)fluoranthene (NbF) was not mutagenic at doses ranging from 1 to 3000 ng/mL [1]. In contrast, nine other C24H14 PAHs tested in the same study exhibited clear mutagenicity. The most potent mutagens included benzo(a)perylene, dibenzo(a,e)fluoranthene, dibenzo(a,i)pyrene, and naphtho(2,3-a)pyrene, with minimum mutagenic concentrations (MMC) in the 1-5 ng/mL range [1]. Benzo(b)perylene, dibenzo(a,h)pyrene, dibenzo(a,f)fluoranthene, and naphtho(2,3-e)pyrene had MMC values in the 10-30 ng/mL range [1]. Dibenzo(j,l)fluoranthene was likewise non-mutagenic, but NbF induced 50% cell killing at the highest doses tested [1].

Mutagenicity in CYP1A1 cells
Cross-study
NbF: non-mutagenic at 1–3000 ng/mL
Multiple C24H14 isomers: potent mutagens (MMC 1–5 ng/mL)
Non-mutagenic response context for genotoxicity assay control
h1A1v2 B-lymphoblastoid cells, 72 h exposure, tk locus
Genotoxicity Human Cell Assay Metabolic Activation

Fluorescence Quenching: Nonalternant PAH Selectivity

Naphtho(1,2-b)fluoranthene is classified as a nonalternant PAH due to the presence of an odd-membered ring in its fused structure. Blümer and Zander (1979) demonstrated that nitromethane selectively quenches the fluorescence emission of alternant PAHs while leaving nonalternant PAHs unaffected [1]. In their study, fluorescence emission intensities of naphtho(1,2-b)fluoranthene, indeno(1,2,3-cd)pyrene, and 10,11-(perinaphthylene)fluoranthene—all nonalternant PAHs—were completely unaffected by nitromethane quenching, whereas alternant PAHs like benzo[h,rst]pentaphene showed significant quenching [1].

Fluorescence quenching
Head-to-head
NbF emission unaffected by nitromethane
Alternant PAHs selectively quenched
Enables nonalternant PAH differentiation in complex mixtures
Binary aqueous-acetonitrile solvent; nitromethane quencher
Fluorescence Spectroscopy PAH Analysis Nonalternant Hydrocarbons

Melting Point and Molecular Weight Reference

Naphtho(1,2-b)fluoranthene has a reported melting point of 188-189 °C and a monoisotopic molecular mass of 302.10955 g/mol (average mass 302.376 g/mol) [1]. These properties are consistent across authoritative databases and serve as key reference points for identity confirmation and purity assessment. In comparison, other C24H14 PAH isomers exhibit different melting points (e.g., benzo[b]fluoranthene melts at 168 °C), reflecting differences in crystal packing and intermolecular interactions [2].

Melting point & mass
Specification review
188–189 °C; monoisotopic mass 302.10955 Da
Identity verification and method development reference
Consistent across authoritative databases
Analytical Chemistry Reference Standards Quality Control

Naphtho(1,2-b)fluoranthene Application Scenarios


PAH Source Apportionment & Fingerprinting

Naphtho(1,2-b)fluoranthene is an ideal reference standard for advanced PAH source apportionment studies. Its nonalternant structure confers resistance to nitromethane fluorescence quenching, enabling selective detection in complex mixtures alongside alternant PAHs [1]. This property is invaluable for distinguishing combustion sources (e.g., coal vs. wood burning) based on characteristic PAH isomer profiles. Laboratories analyzing urban air particulate matter (PM2.5), diesel exhaust, or contaminated sediments can leverage this compound to improve the accuracy of source identification models and to differentiate between pyrogenic and petrogenic PAH inputs [2].

PAH Carcinogenesis and SAR Studies

The differential tumor-initiating activity of naphtho(1,2-b)fluoranthene relative to its structural isomers (e.g., naphtho[2,1-a]fluoranthene and benzo[b]fluoranthene) makes it a critical tool for structure-activity relationship (SAR) studies in chemical carcinogenesis [3]. At a 1.0 μmol dose, NbF induced only 2.5 tumors/mouse compared to 8.5 tumors/mouse for BbF, a 3.4-fold difference [3]. This quantitative disparity allows researchers to probe the influence of specific ring fusion patterns on metabolic activation by CYP enzymes, DNA adduct formation, and tumor promotion. The compound is particularly suited for studies using human cell lines expressing specific cytochrome P450 isoforms to elucidate metabolic pathways governing PAH carcinogenicity.

GC-MS & HPLC Method Development for C24H14 PAHs

With a well-defined melting point (188-189 °C) and molecular mass (302.3680 g/mol), naphtho(1,2-b)fluoranthene serves as a reliable calibration standard for developing and validating chromatographic methods capable of resolving the complex C24H14 PAH isomer group [4]. Its distinct retention time on common GC columns (e.g., 5%-phenyl-methylpolysiloxane) and unique mass spectral fragmentation pattern enable unambiguous identification and quantification in environmental samples. Method developers can use this compound to optimize separation conditions, establish limits of detection, and ensure method robustness before analyzing real-world samples containing multiple co-eluting C24H14 PAHs [2].

Non-Mutagenic PAH Control for Genotoxicity Assays

Given its lack of mutagenicity in human CYP1A1-expressing cells at doses up to 3000 ng/mL, naphtho(1,2-b)fluoranthene is an appropriate negative control or reference compound for in vitro genotoxicity screening assays [5]. This property distinguishes it from many other C24H14 PAHs, such as dibenzo(a,i)pyrene and naphtho(2,3-a)pyrene, which exhibit potent mutagenicity with MMC values in the 1-5 ng/mL range [5]. Researchers conducting high-throughput screening for environmental mutagens or evaluating new chemical entities can use NbF to establish baseline response levels and to validate assay specificity.

Application
Selection Property
Validation Focus
PAH source apportionment studies
Nonalternant fluorescence quenching resistance
Differentiation of combustion source isomer profiles
PAH carcinogenesis structure-activity research
Isomer-specific tumor-initiating potency profile
CYP metabolic activation pathway interpretation
C24H14 PAH chromatographic method development
Distinct retention and mass spectral behavior
Isomer resolution and method robustness
Genotoxicity screening assay control
Non-mutagenic response in CYP1A1 human cell model
Baseline response and assay specificity validation

Technical Documentation Hub

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17 linked technical documents
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